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Compound of Interest

Compound Name: Methyl 2-methyl-3-oxopropanoate

Cat. No.: B049948 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 2-methyl-3-oxopropanoate is a versatile β-keto ester that serves as a valuable

building block in organic synthesis. Its structure incorporates a chiral center and two carbonyl

functionalities, offering a rich platform for the construction of complex molecular architectures.

The presence of an acidic α-proton allows for the facile generation of a resonance-stabilized

enolate, which can subsequently react with a variety of electrophiles to form new carbon-

carbon and carbon-heteroatom bonds. This reactivity is central to its application in the

synthesis of pharmaceuticals, natural products, and other fine chemicals.

These application notes provide a comprehensive overview of the enolate chemistry of methyl
2-methyl-3-oxopropanoate, including detailed protocols for enolate generation and its

subsequent reaction in alkylation, acylation, and aldol condensation reactions.

Physicochemical Properties and Data
A summary of the key physicochemical properties of methyl 2-methyl-3-oxopropanoate and

its close analog, ethyl 2-methylacetoacetate, is provided below. The pKa value of the α-proton

is crucial for selecting the appropriate base for enolate formation.
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Property Value Source

Methyl 2-methyl-3-

oxopropanoate

Molecular Formula C₅H₈O₃ -

Molecular Weight 116.12 g/mol -

Appearance Colorless liquid (presumed) -

Ethyl 2-methylacetoacetate

(analog)

pKa of α-proton ~11.98 (Predicted) [1][2]

Boiling Point 187 °C [1]

Density 1.019 g/mL at 25 °C [1]

Enolate Generation: A Strategic Overview
The generation of the enolate of methyl 2-methyl-3-oxopropanoate is a critical first step for

its utilization in carbon-carbon bond-forming reactions. The choice of base and reaction

conditions dictates the concentration and nature of the enolate, which in turn influences the

outcome of subsequent reactions.

Choice of Base
Strong, Non-nucleophilic Bases (Kinetic Control): For irreversible and quantitative enolate

formation, strong, sterically hindered bases such as lithium diisopropylamide (LDA) are

employed at low temperatures (e.g., -78 °C) in aprotic solvents like tetrahydrofuran (THF).

This approach is ideal for preventing self-condensation and for directing reactions towards a

specific regio- or stereochemical outcome.

Alkoxide Bases (Thermodynamic Control): Weaker bases, such as sodium ethoxide (NaOEt)

or potassium tert-butoxide (KOtBu), are typically used in the corresponding alcohol as a

solvent. These conditions establish an equilibrium between the starting material, the enolate,

and the products. This method is often employed in classic reactions like the acetoacetic

ester synthesis.
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Application 1: Alkylation Reactions
The enolate of methyl 2-methyl-3-oxopropanoate serves as an excellent nucleophile in SN2

reactions with alkyl halides, leading to the formation of α-alkylated β-keto esters. These

products are valuable intermediates in the synthesis of more complex molecules.

Quantitative Data for Alkylation Reactions
Alkylating
Agent

Base/Solvent Product Yield (%) Reference

Benzyl chloride NaOEt / EtOH

Ethyl 2-benzyl-3-

oxobutanoate

(analog)

41.7
(Adapted from a

similar synthesis)

Methyl iodide K₂CO₃ / Acetone

2,5-

Dimethoxybenzal

dehyde (from

dihydroxy

analog)

56

(Illustrative of

phenolic

methylation)

Detailed Protocol: Synthesis of Methyl 2-benzyl-2-
methyl-3-oxopropanoate
Materials:

Methyl 2-methyl-3-oxopropanoate

Sodium ethoxide (NaOEt)

Anhydrous ethanol (EtOH)

Benzyl chloride

Diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl) solution

Brine
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Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add methyl 2-
methyl-3-oxopropanoate (1.0 equivalent) dropwise at 0 °C under an inert atmosphere.

Stir the mixture at room temperature for 1 hour to ensure complete enolate formation.

Cool the reaction mixture back to 0 °C and add benzyl chloride (1.05 equivalents) dropwise.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired

product.

Application 2: Acylation Reactions
The enolate can be acylated using various acylating agents, such as acyl chlorides or

anhydrides, to introduce an additional acyl group at the α-position, yielding 1,3,5-tricarbonyl

compounds. These compounds are precursors to a wide array of heterocyclic systems.

Detailed Protocol: Acylation with Benzoyl Chloride
Materials:

Methyl 2-methyl-3-oxopropanoate

Lithium diisopropylamide (LDA) (2M in THF/heptane/ethylbenzene)

Anhydrous tetrahydrofuran (THF)
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Benzoyl chloride

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Prepare a solution of methyl 2-methyl-3-oxopropanoate (1.0 equivalent) in anhydrous THF

in a flame-dried, three-necked flask under an inert atmosphere.

Cool the solution to -78 °C in a dry ice/acetone bath.

Add LDA (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not

exceed -70 °C.

Stir the resulting solution at -78 °C for 30 minutes.

Add a solution of benzoyl chloride (1.05 equivalents) in anhydrous THF dropwise.

Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room

temperature overnight.

Quench the reaction with saturated aqueous NaHCO₃ solution.

Extract the mixture with ethyl acetate (3 x 50 mL).

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate in vacuo.

Purify the residue by flash chromatography.

Application 3: Aldol Condensation Reactions
The enolate of methyl 2-methyl-3-oxopropanoate can participate in aldol reactions with

aldehydes and ketones to form β-hydroxy-β'-keto esters. These adducts can be subsequently
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dehydrated to yield α,β-unsaturated products, which are important Michael acceptors. Crossed

aldol reactions, particularly with non-enolizable aldehydes like benzaldehyde (a Claisen-

Schmidt condensation), are synthetically useful to avoid self-condensation products.

Quantitative Data for Aldol-Type Reactions
Aldehyde/Keto
ne

Catalyst/Condi
tions

Product Type Yield (%) Reference

Furfural
Mg-Zr mixed

oxide, 303-323 K

C15 Adduct (with

Cyclopentanone)
>95 (selectivity)

(Illustrative of

furfural

condensation)

Aromatic

Aldehydes

ZrCl₄ / EtOH,

reflux

α,α'-

bis(benzylidene)

cycloalkanones

Good

(General method

for cyclic

ketones)

Detailed Protocol: Claisen-Schmidt Condensation with
Benzaldehyde
Materials:

Methyl 2-methyl-3-oxopropanoate

Benzaldehyde

Sodium hydroxide (NaOH)

Ethanol

Water

Hydrochloric acid (HCl, 1M)

Procedure:

In a round-bottom flask, dissolve sodium hydroxide (2.2 equivalents) in a mixture of water

and ethanol.
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Cool the solution to 0-5 °C in an ice bath.

Add a mixture of methyl 2-methyl-3-oxopropanoate (1.0 equivalent) and benzaldehyde

(1.05 equivalents) dropwise to the cooled basic solution with vigorous stirring.

Maintain the temperature below 10 °C during the addition.

After the addition is complete, continue stirring at room temperature for 4-6 hours.

Monitor the reaction by TLC.

Upon completion, pour the reaction mixture into ice-cold water and acidify with 1M HCl to a

pH of ~2-3.

Extract the product with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with

brine.

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under

reduced pressure.

The crude product can be purified by recrystallization or column chromatography.

Conclusion
The enolate chemistry of methyl 2-methyl-3-oxopropanoate provides a powerful and versatile

platform for the synthesis of a wide range of functionalized molecules. By carefully selecting the

base, solvent, and electrophile, chemists can achieve high levels of control over the reaction

outcome. The protocols and data presented in these application notes serve as a valuable

resource for researchers in the fields of organic synthesis and drug development, enabling the

efficient and strategic use of this important building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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